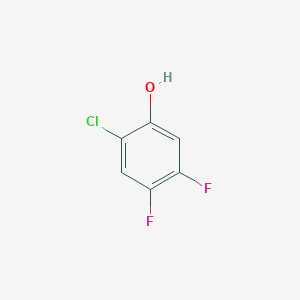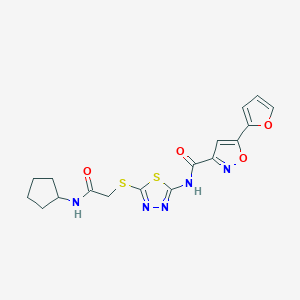![molecular formula C27H24O7 B2697592 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one CAS No. 610763-99-0](/img/structure/B2697592.png)
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one is a useful research compound. Its molecular formula is C27H24O7 and its molecular weight is 460.482. The purity is usually 95%.
BenchChem offers high-quality 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-(3,4-Dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
O-Demethylation Capabilities
Research by Stupperich et al. (1996) demonstrated the broad O-methyl ether cleavage capacity of enzymes induced by 3,4-dimethoxybenzoate in Sporomusa ovata. This study highlighted the anaerobic O-demethylation of various methoxylated compounds underlining the potential for biotechnological applications in environmental detoxification and recycling processes Stupperich, Konle, & Eckerskorn, 1996.
Structural Studies and Crystallography
Koh and Lee (2018) detailed the crystal structure of a molecule featuring methoxyphenyl rings, providing insight into molecular conformations and intermolecular interactions. Such studies are crucial for understanding the chemical and physical properties of novel compounds, which can inform material science, pharmacology, and synthetic chemistry Koh & Lee, 2018.
Tautomerism and Molecular Dynamics
The work by Cornago et al. (2009) on the tautomerism of NH-pyrazoles, including compounds with dimethoxyphenyl moieties, illustrates the significance of tautomerism in molecular recognition and stability. Understanding these dynamics is fundamental for the development of chemical sensors, molecular switches, and in drug design Cornago et al., 2009.
Polymer Chemistry and Material Science
Merlani et al. (2015) investigated the polymerization of a compound closely related in structure to the one of interest, highlighting the potential for creating novel polymeric materials with unique electrical or optical properties. Such research paves the way for advancements in nanotechnology, coatings, and advanced materials Merlani et al., 2015.
Electrochromic Materials
Research by Zhao et al. (2014) on the synthesis of donor-acceptor polymeric electrochromic materials, incorporating methoxy and dimethoxy phenyl groups, underscores the importance of such compounds in developing new electrochromic devices. These findings are crucial for the innovation in smart windows, displays, and energy-efficient coatings Zhao et al., 2014.
properties
IUPAC Name |
3-(3,4-dimethoxyphenyl)-7-[2-(4-methoxyphenyl)-2-oxoethoxy]-2-methylchromen-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H24O7/c1-16-26(18-7-12-23(31-3)25(13-18)32-4)27(29)21-11-10-20(14-24(21)34-16)33-15-22(28)17-5-8-19(30-2)9-6-17/h5-14H,15H2,1-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBBCWBZDIXYSBA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=O)C2=C(O1)C=C(C=C2)OCC(=O)C3=CC=C(C=C3)OC)C4=CC(=C(C=C4)OC)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H24O7 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
460.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(3,4-dimethoxyphenyl)-7-(2-(4-methoxyphenyl)-2-oxoethoxy)-2-methyl-4H-chromen-4-one | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(aminomethyl)phenyl]cyclobutanecarboxamide](/img/structure/B2697511.png)
![N-((3-(4,4-difluorocyclohexyl)-1,2,4-oxadiazol-5-yl)methyl)-2-methylimidazo[1,2-a]pyridine-3-carboxamide](/img/structure/B2697513.png)
![2-[3-(benzenesulfonyl)-6-chloro-4-oxoquinolin-1-yl]-N-(2,5-dimethylphenyl)acetamide](/img/structure/B2697514.png)
![Ethyl 6-bromo-4-oxo-3,4-dihydro-2H-benzo[e][1,3]oxazine-2-carboxylate](/img/structure/B2697515.png)
![3-[3-(3,4-difluorophenyl)-4-formyl-1H-pyrazol-1-yl]propanenitrile](/img/structure/B2697517.png)

![N-(4-{[2-(cyclohex-1-en-1-yl)ethyl]sulfamoyl}phenyl)acetamide](/img/structure/B2697520.png)

![Diethyl 6-[4-(4-methoxyphenyl)piperazino]-2-oxo-1,2-dihydro-3,5-pyridinedicarboxylate](/img/structure/B2697522.png)


![N-(2-([2,3'-bithiophen]-5-yl)ethyl)-1-isopropyl-3,5-dimethyl-1H-pyrazole-4-sulfonamide](/img/structure/B2697526.png)
